molecular formula C10H9ClN2O5 B13649326 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid

2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid

Cat. No.: B13649326
M. Wt: 272.64 g/mol
InChI Key: IJKNALURSDMKGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with propanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-3-nitrobenzoyl)amino]benzoic acid
  • 2-[(4-Chloro-3-nitrobenzoyl)amino]butanoic acid
  • 2-[(4-Chloro-3-nitrobenzoyl)amino]pentanoic acid

Uniqueness

2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups allows for diverse reactivity and applications in various research fields .

Properties

Molecular Formula

C10H9ClN2O5

Molecular Weight

272.64 g/mol

IUPAC Name

2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C10H9ClN2O5/c1-5(10(15)16)12-9(14)6-2-3-7(11)8(4-6)13(17)18/h2-5H,1H3,(H,12,14)(H,15,16)

InChI Key

IJKNALURSDMKGW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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